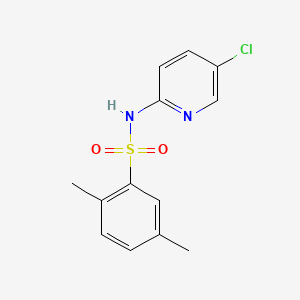

N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chloropyridine moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 5-chloropyridine-2-amine with 2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures (25-40°C).

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

- Continuous flow reactors to maintain consistent reaction conditions.

- Advanced purification techniques such as recrystallization or chromatography.

- Stringent quality control measures to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Aplicaciones Científicas De Investigación

N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The chloropyridine moiety may enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: A thiourea derivative with similar structural features.

N-(pyridin-2-yl)-benzamides: Compounds with a pyridine ring attached to a benzamide moiety.

Uniqueness

N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities. Its distinct structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Actividad Biológica

N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring and a sulfonamide group , which are critical for its biological activity. Its molecular formula is C13H13ClN2O2S with a molecular weight of approximately 296.77 g/mol. The presence of the sulfonamide group is known to confer antibacterial properties, primarily by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonamides are recognized for their ability to inhibit enzymes involved in folate metabolism, which is crucial for bacterial growth and proliferation.

- Anticancer Potential : Compounds with similar structural features have been studied for their ability to modulate pathways such as pyruvate kinase M2 (PKM2) signaling, which is implicated in cancer metabolism.

- Binding Affinity : Preliminary studies suggest that this compound may interact with various biological targets, influencing metabolic pathways related to cancer and bacterial growth inhibition.

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial effects. This compound is hypothesized to exhibit similar properties due to its structural characteristics:

- Target Enzyme : Dihydropteroate synthase

- Mechanism : Inhibition of folate synthesis

Anticancer Activity

Research indicates that compounds with pyridine and sulfonamide functionalities may possess anticancer properties. The following findings summarize the results from various studies:

| Study | Compound Tested | Biological Effect | Methodology |

|---|---|---|---|

| This compound | Enzyme inhibition related to cancer metabolism | Molecular docking simulations | |

| Similar sulfonamides | Anti-tumoral effects | In vitro cell assays |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimycobacterial Activity : A series of substituted benzenesulfonamides were tested against Mycobacterium tuberculosis, demonstrating promising activity .

- Adipogenic Activity : Derivatives containing similar structures were screened for their ability to stimulate adipocyte differentiation in 3T3-L1 cells, indicating potential applications in metabolic disorders .

- In Silico Studies : Molecular docking studies have shown favorable binding interactions between the compound and target enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent .

Propiedades

IUPAC Name |

N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-9-3-4-10(2)12(7-9)19(17,18)16-13-6-5-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLDRTRUADUIRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.